An In-depth Technical Guide to Biotin-d2-1: Chemical Properties and Synthesis
An In-depth Technical Guide to Biotin-d2-1: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-d2-1, a deuterated analog of Biotin (Vitamin B7), serves as a crucial tool in various scientific disciplines, particularly in pharmacology, metabolism studies, and as an internal standard for mass spectrometry-based quantification. The strategic replacement of two hydrogen atoms with deuterium on the valeric acid side chain provides a stable isotopic label, allowing for precise tracking and quantification of biotin in complex biological matrices without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the chemical properties of Biotin-d2-1 and a detailed account of its synthesis.
Chemical Properties of Biotin-d2-1
Biotin-d2-1, systematically named 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid, possesses well-defined physicochemical characteristics. The incorporation of two deuterium atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart.
| Property | Value | References |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid | |
| Synonyms | D-Biotin-d2; Vitamin B7-d2; Biotin (2,2-d2) | |
| CAS Number | 1217481-41-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S | [1][3] |
| Molecular Weight | 246.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 231-233 °C | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Purity | ≥99% deuterated forms (d1-d2) |
Synthesis of Biotin-d2-1
The synthesis of Biotin-d2-1 involves the introduction of two deuterium atoms at the C-2 position of the valeric acid side chain. A robust and efficient method to achieve this is through the synthesis of an α-deuterated carboxylic acid precursor, which is then incorporated into the biotin molecule. A practical and environmentally friendly approach involves the use of a malonic acid derivative, which undergoes hydrogen/deuterium exchange followed by decarboxylation.
Experimental Protocol: Synthesis of 2,2-dideuterio-5-aminopentanoic acid precursor
This protocol is based on the general method for the synthesis of α-deuterated carboxylic acids from malonic acids.
Materials:
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Diethyl 2-cyanopentanedioate
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Deuterium oxide (D₂O, 99.8 atom % D)
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Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
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Palladium on carbon (Pd/C, 10%)
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Hydrochloric acid (HCl)
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Diethyl ether
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Magnesium sulfate (MgSO₄)
Procedure:
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Deuterium Exchange and Decarboxylation:
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In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-cyanopentanedioate (1 equivalent) in deuterium oxide (D₂O).
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Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O.
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Heat the mixture to reflux and stir for 24-48 hours to facilitate complete H/D exchange at the α-position and hydrolysis of the ester and nitrile groups.
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Monitor the reaction by ¹H NMR spectroscopy to confirm the disappearance of the α-proton signal.
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Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to induce decarboxylation, yielding 5-amino-2,2-dideuteriopentanoic acid.
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Purification of the Deuterated Precursor:
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Extract the aqueous solution with diethyl ether to remove any organic impurities.
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The aqueous layer containing the deuterated amino acid can be used directly in the next step or can be purified further by ion-exchange chromatography.
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Experimental Protocol: Synthesis of Biotin-d2-1 from the Deuterated Precursor
This part of the synthesis adapts known methods for biotin synthesis, incorporating the deuterated valeric acid side chain.
Materials:
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5-amino-2,2-dideuteriopentanoic acid (from the previous step)
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cis-3,4-Diamino-2-tetrahydrothiophenevaleric acid intermediate (a common precursor in biotin synthesis)
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Phosgene (or a phosgene equivalent like triphosgene)
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Appropriate solvents (e.g., toluene, dioxane)
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Base (e.g., potassium carbonate)
Procedure:
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Formation of the Ureido Ring:
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A solution of cis-3,4-diamino-2-tetrahydrothiophenevaleric acid intermediate is prepared in a suitable solvent such as toluene.
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To this is added a solution of 5-amino-2,2-dideuteriopentanoic acid.
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The mixture is treated with phosgene or a phosgene equivalent in the presence of a base (e.g., potassium carbonate) at a controlled temperature. This step facilitates the formation of the ureido ring of the biotin structure.
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Final Product Isolation and Purification:
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After the reaction is complete, the mixture is worked up by washing with water and brine.
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The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
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The crude Biotin-d2-1 is then purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.
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Diagrams
Caption: Synthetic workflow for Biotin-d2-1.
Caption: Properties and applications of Biotin-d2-1.
